molecular formula C10H11N3S B7828218 N'-(cinnamylideneamino)carbamimidothioic acid

N'-(cinnamylideneamino)carbamimidothioic acid

Cat. No.: B7828218
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-UHFFFAOYSA-N
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Description

The compound with the Chemical Identifier (CID) 94731 is known as 4-Hydroxy Propranolol β-D-Glucuronide. It is a metabolite of propranolol, a non-selective beta-receptor antagonist widely used in the treatment of cardiovascular diseases. The molecular formula of 4-Hydroxy Propranolol β-D-Glucuronide is C22H29NO9, and it has a molecular weight of 451.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy Propranolol β-D-Glucuronide is synthesized through the glucuronidation of 4-Hydroxy Propranolol. This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family, specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1. The reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of 4-Hydroxy Propranolol.

Industrial Production Methods: Industrial production of 4-Hydroxy Propranolol β-D-Glucuronide typically involves biotransformation processes using microbial or mammalian cell cultures expressing the relevant UGT enzymes. These processes are optimized for high yield and purity of the glucuronide product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Propranolol β-D-Glucuronide primarily undergoes glucuronidation reactions. This process increases the compound’s water solubility, facilitating its excretion from the body.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature.

Major Products Formed: The major product formed from the glucuronidation of 4-Hydroxy Propranolol is 4-Hydroxy Propranolol β-D-Glucuronide itself.

Scientific Research Applications

4-Hydroxy Propranolol β-D-Glucuronide is used extensively in pharmacokinetic and metabolic studies to understand the metabolism of propranolol. It serves as a model compound for studying glucuronidation pathways and enzyme kinetics. Additionally, it is used in drug interaction studies to evaluate the effects of other compounds on the glucuronidation process.

Mechanism of Action

The primary mechanism of action of 4-Hydroxy Propranolol β-D-Glucuronide involves its formation through the glucuronidation of 4-Hydroxy Propranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of 4-Hydroxy Propranolol. The resulting glucuronide is more water-soluble and is readily excreted from the body.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other glucuronides of propranolol metabolites, such as 5-Hydroxy Propranolol β-D-Glucuronide and 7-Hydroxy Propranolol β-D-Glucuronide.

Uniqueness: 4-Hydroxy Propranolol β-D-Glucuronide is unique in its specific glucuronidation pathway and the particular UGT enzymes involved in its formation. This specificity makes it a valuable compound for studying enzyme selectivity and glucuronidation mechanisms.

Properties

IUPAC Name

N'-(cinnamylideneamino)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQFXIRXYXNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CC=NN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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